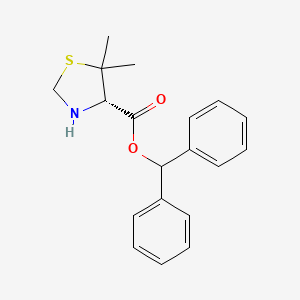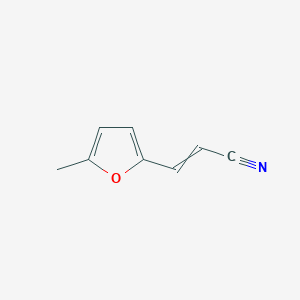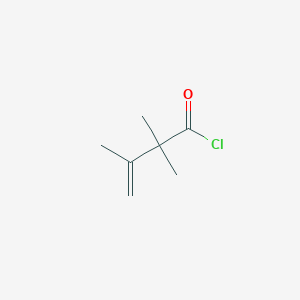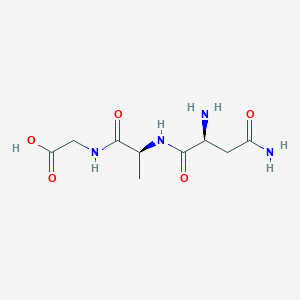![molecular formula C3H7N5O3S2 B14422509 [2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid CAS No. 81411-89-4](/img/structure/B14422509.png)
[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid is a unique chemical compound characterized by its complex structure, which includes both sulfanylidene and sulfamic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-bromoethyl)-1H-tetrazole with thiourea to form the intermediate 2-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethylamine. This intermediate is then reacted with sulfamic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfamic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Sulfamic Acid: A simpler compound with similar functional groups but lacking the tetrazole ring.
Tetrazole Derivatives: Compounds containing the tetrazole ring but with different substituents.
Sulfonic Acid Derivatives: Compounds with sulfonic acid groups but different overall structures.
Uniqueness
[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid is unique due to its combination of sulfanylidene and sulfamic acid groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
81411-89-4 |
|---|---|
分子式 |
C3H7N5O3S2 |
分子量 |
225.3 g/mol |
IUPAC名 |
2-(5-sulfanylidene-2H-tetrazol-1-yl)ethylsulfamic acid |
InChI |
InChI=1S/C3H7N5O3S2/c9-13(10,11)4-1-2-8-3(12)5-6-7-8/h4H,1-2H2,(H,5,7,12)(H,9,10,11) |
InChIキー |
LWPNSOKIBJAFLL-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=S)N=NN1)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)




![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)


